N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(9-4-5-15-7-9)6-12-11(14)8-2-1-3-8/h4-5,7-8,10,13H,1-3,6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTCXVCHOFONPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide typically involves the reaction of furan derivatives with cyclobutanecarboxylic acid derivatives. One common method is the condensation reaction between 2-furoic acid and cyclobutanecarboxylic acid, followed by reduction and cyclization steps. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities due to the presence of the furan ring, which is known for its therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Carboxamide Derivatives
Compounds with furan-carboxamide backbones, such as 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) and 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) (), share the furan-3-carboxamide core but differ in substituents. These analogs feature hydrazinyl-oxoethyl side chains, which may confer distinct solubility or reactivity compared to the hydroxyethyl group in the target compound.
Pesticide-Related Cyclopropane/Butane Carboxamides
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a registered pesticide (), shares structural similarities with the target compound, including a fused furan and carboxamide group. However, cyprofuram incorporates a cyclopropane ring and a chlorophenyl group, whereas the target compound uses a cyclobutane ring and hydroxyethyl-furan. The hydroxyethyl group in the target compound could also reduce toxicity relative to cyprofuram’s chlorophenyl moiety, which is associated with environmental persistence .
Pharmacological Candidates with Furan Moieties
Virtual screening studies () highlight compounds like ZINC170624334 (purine derivative) and ZINC11692074 (polycyclic quinazoline analog), which were compared to the PARP inhibitor talazoparib. While these compounds prioritize heterocyclic cores (e.g., purine, quinazoline) for kinase or enzyme inhibition, the target compound’s furan-cyclobutane scaffold may favor different target interactions. The furan’s oxygen atom and hydroxyethyl group could mimic talazoparib’s hydrogen-bonding motifs, but the absence of aromatic polycyclic systems may limit cross-reactivity with PARP targets .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide structure with a hydroxyl group and a furan ring. Its molecular formula is , and it has a molecular weight of approximately 221.23 g/mol. The presence of the furan moiety is significant as it is known to contribute to various biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can act as a ligand for various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.
Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, the compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
| Control (Ciprofloxacin) | E. coli | 10 µg/mL |
| Control (Ciprofloxacin) | S. aureus | 5 µg/mL |
This table highlights the effectiveness of this compound compared to standard antibiotics.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Furan Ring : Utilizing the Paal-Knorr synthesis method.
- Cyclobutane Formation : Cyclization reactions are employed to create the cyclobutane structure.
- Amide Bond Formation : The final step involves coupling the furan derivative with cyclobutanecarboxylic acid.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. It has been found that modifications in the furan ring or hydroxyl group can significantly alter its biological activity.
Research Example : A derivative with a methoxy substitution on the furan ring showed enhanced anticancer activity compared to the parent compound, indicating the importance of structural modifications in optimizing therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with 2-(furan-3-yl)-2-hydroxyethylamine. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− are effective for amide bond formation under microwave-assisted conditions, which reduce reaction time and improve yield . Solvent selection (e.g., tetrahydrofuran or dichloromethane) and temperature control (e.g., -78°C for selectivity) are critical for minimizing side reactions . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity verified by HPLC (>95%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies key bonds (e.g., amide C=O stretch at ~1650 cm⁻¹) . For crystallinity assessment, X-ray diffraction (XRD) is ideal if single crystals are obtainable . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–12) at 37°C, with aliquots analyzed via LC-MS at intervals. Under acidic conditions, hydrolysis of the amide bond may yield cyclobutanecarboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine. Oxidative degradation (e.g., with H₂O₂) could produce furan-2,3-dione derivatives, identifiable by MS fragmentation patterns .
Q. What computational strategies can predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : Molecular docking (using AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 enzymes. Tools like SwissADME predict bioavailability, logP (partition coefficient), and blood-brain barrier permeability based on the compound’s SMILES string . PubChem’s molecular descriptors (e.g., topological polar surface area) inform solubility and absorption .
Q. How can researchers resolve contradictions in reported reaction yields for similar carboxamide derivatives?
- Methodological Answer : Systematic meta-analysis of reaction parameters (e.g., solvent polarity, catalyst loading, temperature) is key. For example, microwave-assisted synthesis often improves yields by 15–20% compared to conventional heating . Contradictions may arise from impurities in starting materials; thus, rigorous quality control (e.g., NMR of intermediates) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
